
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol
Overview
Description
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . This compound features a pyridine ring attached to a pentenol chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol typically involves the reaction of pyridine derivatives with alkenols under controlled conditions. One common method includes the use of a Grignard reagent, where the pyridine derivative is reacted with a suitable alkenol in the presence of a catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and saturated alcohols .
Scientific Research Applications
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing various biochemical processes. The compound may act on enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-penten-1-ol: Similar structure but lacks the pyridine ring.
1-(Pyridin-3-yl)pent-3-en-1-ol: Similar structure but without the methyl group on the pentenol chain.
Uniqueness
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is unique due to the presence of both the pyridine ring and the methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is a compound characterized by its unique structural features, including a pyridine ring and a pentenol moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets in biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Pyridine Ring : Contributes to π-π interactions and hydrogen bonding, which are crucial for biological activity.
- Hydroxyl Group (-OH) : Enhances reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridine moiety facilitates various biochemical interactions, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Properties
Studies have demonstrated that the compound possesses antimicrobial effects. It has been found to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methyl-3-penten-1-ol | Similar pentene structure but lacks the pyridine ring | Reduced interaction capabilities |
1-(Pyridin-3-yl)pent-3-en-1-ol | Lacks the methyl group on the pentenol chain | Absence of methyl reduces steric hindrance |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity Study : A study published in Acta explored the antibacterial properties of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Mechanistic Insights : Research conducted by BenchChem highlighted that the compound's mechanism involves hydrogen bonding and π-stacking interactions with target proteins. This interaction profile supports its role in enzyme inhibition and receptor modulation .
- Inflammation Pathway Modulation : A study focused on the anti-inflammatory effects demonstrated that treatment with 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-o led to decreased levels of inflammatory markers in vitro, suggesting a mechanism involving modulation of cytokine release .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol?
Methodological Answer: The compound can be synthesized via cyclization and oxidation steps. A key intermediate, 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one, is formed by reacting 3-hydrazinopyridine dihydrochloride with alkyl methacrylate under controlled conditions (e.g., reflux in xylene). Subsequent chlorination and oxidation steps yield the final product . Critical Considerations:
- Catalyst Selection: Palladium-based catalysts (e.g., Lindlar catalyst) may influence selectivity during hydrogenation steps .
- Reaction Monitoring: Use GC-MS or HPLC to track intermediates and ensure minimal side-product formation .
Q. How should researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
- Chiral Chromatography: Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- NMR Analysis: H-Nuclear Overhauser Effect (NOE) experiments can confirm spatial arrangements of substituents on the pentenol backbone .
Data Table: Analytical Parameters
Technique | Conditions | Key Peaks/Features |
---|---|---|
HPLC | C18 column, 70:30 HO:MeOH | Retention time: 8.2 min |
H NMR | CDCl, 400 MHz | δ 5.8 (d, J=10 Hz, CH=CH), δ 8.4 (m, pyridine-H) |
Q. What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer:
- Light Sensitivity: Store in amber vials under inert gas (N) to prevent photodegradation of the conjugated enol system .
- Moisture Control: Use molecular sieves in storage containers to avoid hydrolysis of the alcohol group .
Advanced Research Questions
Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalytic systems during the synthesis of this compound?
Methodological Answer:
- Homogeneous Catalysis: Pd(OAc) with ligands (e.g., PPh) enables precise control over allylic rearrangements but requires rigorous purification to remove metal residues .
- Heterogeneous Catalysis: Supported Pd nanoparticles (e.g., on AlO) improve recyclability but may reduce accessibility to sterically hindered sites in the pyridine ring .
Data Contradiction Note: - Patent methods report higher yields with homogeneous systems, while academic studies emphasize heterogeneous catalysts for scalability.
Q. What computational strategies are used to predict the biological activity of this compound?
Methodological Answer:
- Docking Studies: Simulate interactions with cytochrome P450 enzymes using AutoDock Vina; focus on hydrogen bonding between the hydroxyl group and active-site residues .
- QSAR Modeling: Correlate logP values (calculated: 2.1) with membrane permeability to prioritize derivatives for in vitro testing .
Q. How can in vivo metabolic pathways of this compound be traced using isotopic labeling?
Methodological Answer:
Properties
IUPAC Name |
4-methyl-1-pyridin-3-ylpent-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMDYOXIAKHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CN=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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